N,N'-DidescarboxymethylDaclatasvir

Description

Development of Advanced Analytical Techniques for N,N'-DidescarboxymethylDaclatasvir

A prerequisite for the detailed study of any compound is the availability of robust analytical methods for its detection and quantification. For this compound, the development of highly sensitive and specific analytical techniques is the first critical step. Building upon the methods established for Daclatasvir, future research should focus on:

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This will likely be the cornerstone for the quantitative analysis of this compound in complex biological matrices such as plasma, urine, and feces. The development of a validated HPLC-MS/MS method would require the chemical synthesis of an analytical standard of this compound and a stable isotope-labeled internal standard to ensure accuracy and precision.

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap HRMS will be invaluable for the initial identification and structural confirmation of this compound in in vitro and in vivo metabolism studies of Daclatasvir.

Chiral Chromatography: Given that Daclatasvir possesses stereocenters, it is conceivable that its metabolites may also exist as stereoisomers. The development of chiral chromatographic methods will be essential to separate and quantify the individual enantiomers or diastereomers of this compound and to assess their respective biological activities.

Table 1: Proposed Analytical Methods for this compound

| Analytical Technique | Purpose | Key Considerations |

| HPLC-MS/MS | Quantification in biological matrices | Synthesis of analytical standard and internal standard |

| HRMS (Q-TOF, Orbitrap) | Identification and structural elucidation | High mass accuracy and fragmentation analysis |

| Chiral Chromatography | Separation of stereoisomers | Selection of appropriate chiral stationary phase |

Comprehensive Elucidation of Full Metabolic Fate and Intermediates of Daclatasvir

Daclatasvir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govdrugbank.com While the major metabolic pathways have been characterized, a complete picture of all metabolites, including minor ones like this compound, is yet to be established. Future research should aim to:

In Vitro Metabolism Studies: Incubations of Daclatasvir with human liver microsomes, hepatocytes, and recombinant CYP enzymes will be crucial to definitively identify the enzymes responsible for the formation of this compound and to determine the kinetics of this metabolic conversion.

In Vivo Metabolism Studies: The use of radiolabeled Daclatasvir, such as with Carbon-14, in human absorption, metabolism, and excretion (AME) studies will enable the tracing and quantification of all metabolites, including this compound, in urine and feces. nih.govacs.org This will provide a definitive mass balance and clarify the quantitative importance of this metabolic pathway.

Expanded SAR Profiling for Novel Chemical Probes or Modulators

Understanding the structure-activity relationship (SAR) of Daclatasvir and its analogues has been pivotal in its development. nih.govnih.gov The removal of the carboxymethyl groups from the parent Daclatasvir molecule to form this compound would significantly alter its chemical properties, including polarity and its ability to form hydrogen bonds. Future research should explore:

Synthesis and In Vitro Activity Testing: The chemical synthesis of this compound will allow for its testing in HCV replicon assays to determine if it retains any antiviral activity. This will provide valuable insight into the role of the carboxymethyl moieties in the binding of Daclatasvir to the NS5A protein.

Development of Chemical Probes: If this compound is found to be biologically inactive, it could serve as a negative control in biological studies. Conversely, if it exhibits interesting, perhaps off-target, activity, its structure could serve as a scaffold for the development of novel chemical probes to investigate other biological pathways.

Table 2: Hypothetical SAR Profile of this compound

| Compound | Modification | Expected Impact on Polarity | Predicted Antiviral Activity |

| Daclatasvir | Parent Drug | - | High |

| This compound | Removal of two carboxymethyl groups | Decreased | Likely reduced or abolished |

Development and Application of Isotopic Tracers for Mechanistic Studies of this compound

Isotopically labeled compounds are powerful tools in drug metabolism and mechanistic studies. nih.gov The synthesis of stable isotope-labeled (e.g., ¹³C, ¹⁵N) this compound would enable:

Metabolic Flux Analysis: The use of labeled this compound in cell-based or animal models would allow for the tracing of its subsequent metabolic fate, determining if it is a terminal metabolite or an intermediate in a larger metabolic cascade.

Quantitative Bioanalysis: As mentioned earlier, a stable isotope-labeled version of this compound is the gold standard for use as an internal standard in quantitative mass spectrometry assays, ensuring the highest level of accuracy and precision.

Integration with Systems Biology and Multi-omics Approaches in Relevant Biological Contexts

To understand the broader biological implications of Daclatasvir and its metabolites, a systems-level approach is necessary. Future research should integrate multi-omics technologies to study the effects of this compound:

Transcriptomics and Proteomics: Exposing relevant cell lines (e.g., human hepatocytes) to this compound and analyzing changes in gene and protein expression could reveal potential off-target effects or unexpected biological activities.

Metabolomics: A comprehensive metabolomic analysis of cells or biofluids after exposure to this compound could identify alterations in endogenous metabolic pathways, providing a holistic view of its cellular impact. This could be particularly important in understanding any potential interactions with host cell metabolism.

By pursuing these future research directions, a comprehensive understanding of the formation, fate, and potential biological relevance of this compound can be achieved. This knowledge will not only contribute to a more complete picture of Daclatasvir's pharmacology but also enhance our broader understanding of drug metabolism and its implications for drug efficacy and safety.

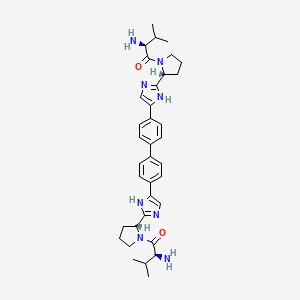

Structure

3D Structure

Properties

Molecular Formula |

C36H46N8O2 |

|---|---|

Molecular Weight |

622.8 g/mol |

IUPAC Name |

(2S)-2-amino-1-[(2R)-2-[5-[4-[4-[2-[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methylbutan-1-one |

InChI |

InChI=1S/C36H46N8O2/c1-21(2)31(37)35(45)43-17-5-7-29(43)33-39-19-27(41-33)25-13-9-23(10-14-25)24-11-15-26(16-12-24)28-20-40-34(42-28)30-8-6-18-44(30)36(46)32(38)22(3)4/h9-16,19-22,29-32H,5-8,17-18,37-38H2,1-4H3,(H,39,41)(H,40,42)/t29-,30-,31+,32+/m1/s1 |

InChI Key |

UAGSIMCUMTVTNA-ZRTHHSRSSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@H]6CCCN6C(=O)[C@H](C(C)C)N)N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)N)N |

Origin of Product |

United States |

Contextualization Within Daclatasvir Research Landscape

Daclatasvir is a first-in-class, direct-acting antiviral agent that targets the HCV nonstructural protein 5A (NS5A), a critical component of the viral replication complex. wikipedia.orgnih.gov Its discovery and development marked a significant milestone in the treatment of chronic HCV infections, offering a highly effective and well-tolerated therapeutic option. nih.govnih.gov The purity and stability of the active pharmaceutical ingredient (API) are of paramount importance in drug development and manufacturing. Consequently, the identification and characterization of impurities and degradation products are crucial aspects of pharmaceutical research. aquigenbio.comdaicelpharmastandards.com

N,N'-DidescarboxymethylDaclatasvir has been identified as a significant process-related impurity and a degradation product of Daclatasvir. aquigenbio.comsynzeal.com Its presence can arise during the synthesis of Daclatasvir or as a result of the drug's degradation under various stress conditions, such as acidic or basic hydrolysis. nih.govorientjchem.org Therefore, the study of this compound is intrinsically linked to the quality control and stability assessment of Daclatasvir. Advanced analytical techniques like high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and mass spectrometry are employed to detect and quantify this and other impurities in Daclatasvir formulations. aquigenbio.comnih.govoup.com

Q & A

Q. How can researchers confirm the identity and purity of N,N'-DidescarboxymethylDaclatasvir in synthetic batches?

- Methodological Answer : Use gas-liquid chromatography (GLC) with optimized conditions (e.g., column type, temperature gradient) to assess purity ≥99% . For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published analogs like Daclatasvir derivatives, which share core structural motifs . Ensure compliance with USP protocols for reagent specifications, including distilling range verification (e.g., 164.5–167.5°C for related amides) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Follow OSHA HCS guidelines for amide derivatives:

- Use fume hoods to avoid inhalation of vapors or aerosols .

- Wear nitrile gloves and safety goggles to prevent skin/eye contact; wash thoroughly after handling .

- Store in sealed containers in cool, dry environments to prevent degradation or hygroscopic absorption .

- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Q. How is solubility assessed for this compound in preclinical formulation studies?

- Methodological Answer : Conduct shake-flask experiments in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) at 25°C and 37°C. Quantify solubility via UV-Vis spectrophotometry or HPLC-UV, comparing results to structurally similar compounds like Daclatasvir dihydrochloride (solubility range: 10–50 mg/mL in aqueous solutions) . Use multivariate analysis to correlate solubility with molecular descriptors (e.g., logP, polar surface area) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for scalability and yield?

- Methodological Answer : Apply retrosynthesis tools (e.g., AI-powered route prediction) to identify one-step pathways using commercially available precursors . Optimize reaction parameters (temperature, catalyst loading) via design of experiments (DoE). For example, reduce side reactions in amidation steps by controlling stoichiometry (1:1.2 molar ratio of acid chloride to amine) and reaction time (<4 hrs) . Monitor intermediates in real-time using inline FTIR or Raman spectroscopy .

Q. How should researchers address discrepancies in stability data for this compound under accelerated degradation conditions?

- Methodological Answer : Perform forced degradation studies (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS/MS. Compare degradation profiles to parent compounds like Daclatasvir, which show hydrolytic instability in acidic conditions . Use Analytical Quality by Design (AQbD) principles to identify critical method parameters (e.g., column pH, mobile phase composition) that minimize variability . Validate stability-indicating methods per ICH Q2(R1) guidelines .

Q. What strategies mitigate batch-to-batch variability in physicochemical characterization of this compound?

- Methodological Answer : Implement strict process controls:

- Standardize crystallization conditions (e.g., cooling rate, antisolvent addition) to ensure consistent polymorphism .

- Use dynamic vapor sorption (DVS) to assess hygroscopicity and inform packaging requirements (e.g., desiccant-loaded containers) .

- Apply chemometric models (e.g., PCA) to correlate raw material impurities (≤0.1% by GC) with final product quality .

Q. How can researchers validate the biological activity of this compound against hepatitis C virus (HCV) NS5A targets?

- Methodological Answer : Conduct in vitro NS5A inhibition assays using replicon systems (EC50 determination). Compare potency to Daclatasvir (EC50: 50–100 pM) and assess resistance profiles against mutant strains (e.g., Y93H) . Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) and confirm mechanism of action . Cross-validate results with molecular docking simulations targeting the NS5A dimer interface .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.